molecular formula C20H21N3O3S B2645034 2-(1H-benzo[d]imidazol-1-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 2034308-78-4

2-(1H-benzo[d]imidazol-1-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone

Cat. No. B2645034
CAS RN: 2034308-78-4
M. Wt: 383.47
InChI Key: QZMXRBDUMOYMIU-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the benzothiazepine family and has a unique chemical structure that makes it a promising candidate for further research.

Scientific Research Applications

Synthesis and Biological Activity

2-(1H-benzo[d]imidazol-1-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone and its derivatives have been a subject of extensive research due to their promising biological activities. One study presented the synthesis of new imidazole-based heterocycles including thiazole, arylidiene, and coumarin derivatives. These compounds were evaluated for their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities. The study found that specific compounds exhibited excellent antibacterial activity against tested bacteria, potent antioxidant reagents, and significant cytotoxic activity against certain cell lines (Abdel-Wahab, Awad, & Badria, 2011).

Antimicrobial Potential

Another research effort focused on the synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and their derivatives. These compounds were evaluated for their antibacterial and antifungal activities against clinical isolates of Gram-positive and Gram-negative bacteria. The findings revealed that some of these compounds demonstrated antibacterial activity comparable to standard antibiotics like Streptomycin and Benzyl penicillin, and antifungal activity against Fluconazole (Reddy & Reddy, 2010).

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-20(14-23-15-21-17-8-4-5-9-18(17)23)22-11-10-19(27(25,26)13-12-22)16-6-2-1-3-7-16/h1-9,15,19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMXRBDUMOYMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone

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